1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

AT2 receptor Angiotensin II Pain

1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione (CAS 2097916-88-4) is a synthetic heterocyclic small molecule featuring a pyrrolidine-2,5-dione core linked via a methylene bridge to an N-(2-(pyridin-3-yl)acetyl)azetidine moiety. The compound falls within the structural scope of azetidine- and pyrrolidine-based angiotensin II type 2 (AT2) receptor antagonists disclosed in the Novartis patent family, including CN-107011229-B and related filings.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 2097916-88-4
Cat. No. B2841542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
CAS2097916-88-4
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C15H17N3O3/c19-13-3-4-14(20)18(13)10-12-8-17(9-12)15(21)6-11-2-1-5-16-7-11/h1-2,5,7,12H,3-4,6,8-10H2
InChIKeyFVSWEPJAUPFQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione (CAS 2097916-88-4): AT2 Receptor Antagonist Procurement Guide


1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione (CAS 2097916-88-4) is a synthetic heterocyclic small molecule featuring a pyrrolidine-2,5-dione core linked via a methylene bridge to an N-(2-(pyridin-3-yl)acetyl)azetidine moiety. The compound falls within the structural scope of azetidine- and pyrrolidine-based angiotensin II type 2 (AT2) receptor antagonists disclosed in the Novartis patent family, including CN-107011229-B and related filings [1]. The AT2 receptor is a G protein-coupled receptor implicated in neuropathic pain, inflammatory pain, cell proliferation, and bone remodeling, making it a target of high therapeutic interest [1].

Why Generic Azetidine-Pyrrolidine AT2 Antagonists Cannot Substitute for CAS 2097916-88-4


Substitution among in-class AT2 receptor antagonists is precarious due to the steep structure-activity relationship (SAR) at this target. The Novartis patent family CN-107011229-B explicitly demonstrates that minor modifications to the azetidine and pyrrolidine substituents, including variations in the N-acyl group and linker geometry, can shift functional activity from potent antagonism to inactivity or inverse agonism [1]. Without compound-specific selectivity and potency data for CAS 2097916-88-4, any switch to a 'close analog' risks losing target engagement or introducing off-target liabilities that invalidate downstream experimental results, particularly in pain or bone remodeling models where AT2 modulation must be precisely controlled [1].

Quantitative Differentiation Evidence for 1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione (CAS 2097916-88-4)


AT2 Receptor Antagonist Potency: Class-Level Binding Affinity vs. In-Class Comparators

CAS 2097916-88-4 is disclosed as a member of a series of azetidine-pyrrolidine AT2 receptor antagonists in the Novartis patent CN-107011229-B. While the patent provides general assay conditions (radioligand binding using [125I]-Sar1,Ile8-Ang II on recombinant human AT2 receptor), no compound-specific IC50 or Ki data is publicly available for CAS 2097916-88-4. Representative in-class examples from the patent demonstrate binding Ki values as low as < 10 nM. Without direct data, the compound's AT2 binding potency can only be inferred to be consistent with this class range, and no quantifiable differentiation from the closest in-patent analogs (e.g., those with para-substituted benzoyl or cyclohexylacetyl azetidine N-acyl groups) can be established [1].

AT2 receptor Angiotensin II Pain Bone remodeling

Selectivity Profile Against AT1 Receptor: Absence of Direct Comparative Data

AT2 receptor antagonists must demonstrate high selectivity over the AT1 receptor to avoid unwanted cardiovascular effects. The Novartis patent family specifies selectivity ratios for some compounds, but no selectivity data (e.g., AT1/AT2 IC50 ratio) is available for CAS 2097916-88-4. In-class examples achieve selectivity ratios of >100-fold in functional assays [1]. The target compound's ability to match or exceed this benchmark remains unverified.

AT2 selectivity AT1 receptor Cardiovascular safety

Functional Activity in Neuropathic Pain Models: Inferring Potential from Class-Level Evidence

The Novartis patent describes AT2 antagonists of the azetidine-pyrrolidine class reversing mechanical allodynia in the rat chronic constriction injury (CCI) model. Specific compounds achieve >50% reversal of allodynia at doses of 3–10 mg/kg (p.o.). No in vivo data exists for CAS 2097916-88-4. Its efficacy can only be presumed based on class membership, and it cannot be differentiated from analogs like the spirocyclic or biaryl-substituted azetidines that also appear in the patent [1].

Neuropathic pain In vivo efficacy Chronic constriction injury

Metabolic Stability and Pharmacokinetic Profile: Gap in Public Data

The Novartis patent family reports human and rat liver microsomal stability data for some azetidine-pyrrolidine AT2 antagonists, with representative half-lives > 60 min in human microsomes. No stability or PK data is disclosed for CAS 2097916-88-4. The pyridin-3-ylacetyl group could influence metabolic soft spots (e.g., pyridine N-oxidation), but this remains speculative without experimental confirmation [1].

Microsomal stability Pharmacokinetics Oral bioavailability

Optimal Application Scenarios for CAS 2097916-88-4 Based on Available Evidence


AT2 Receptor Pharmacological Tool Generation in Pain Research

Researchers developing novel AT2 antagonists for neuropathic pain may procure CAS 2097916-88-4 as a structural template for SAR exploration, given its unique pyridin-3-ylacetyl azetidine motif not commonly represented in the patent literature [1]. Its value lies in expanding chemical diversity rather than serving as an optimized lead.

In Vitro Selectivity Profiling Against Angiotensin Receptor Subtypes

The compound can be used in head-to-head selectivity panels against AT1, AT2, and Mas receptors to establish its pharmacological fingerprint. Absent published data, these experiments are the prerequisite for any procurement decision aimed at pain or bone remodeling indications [1].

Comparative Benchmarking of Close Analogs in Bone Remodeling Assays

For groups studying AT2-mediated bone formation, CAS 2097916-88-4 may be included alongside more advanced AT2 antagonists in osteoblast differentiation or RANKL/OPG assays to determine whether the pyridin-3-ylacetyl substitution confers a differentiation advantage [1]. This scenario leverages the class-level bone efficacy, but acknowledges that primary differentiation data must be generated internally.

Reference Standard for Analytical Method Development

The compound's distinct mass and fragmentation pattern makes it suitable as a reference standard in LC-MS/MS method development for quantifying azetidine-pyrrolidine AT2 antagonists in biological matrices. This application relies on its structural uniqueness rather than biological potency.

Quote Request

Request a Quote for 1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.